2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 363185-40-4
VCID: VC21530267
InChI: InChI=1S/C12H14O2/c1-8-4-9(7-13)5-10-6-12(2,3)14-11(8)10/h4-5,7H,6H2,1-3H3
SMILES: CC1=CC(=CC2=C1OC(C2)(C)C)C=O
Molecular Formula: C12H14O2
Molecular Weight: 190.24g/mol

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

CAS No.: 363185-40-4

Cat. No.: VC21530267

Molecular Formula: C12H14O2

Molecular Weight: 190.24g/mol

* For research use only. Not for human or veterinary use.

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde - 363185-40-4

Specification

CAS No. 363185-40-4
Molecular Formula C12H14O2
Molecular Weight 190.24g/mol
IUPAC Name 2,2,7-trimethyl-3H-1-benzofuran-5-carbaldehyde
Standard InChI InChI=1S/C12H14O2/c1-8-4-9(7-13)5-10-6-12(2,3)14-11(8)10/h4-5,7H,6H2,1-3H3
Standard InChI Key FBJOEQPHTJSHFH-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1OC(C2)(C)C)C=O
Canonical SMILES CC1=CC(=CC2=C1OC(C2)(C)C)C=O

Introduction

Chemical Identity and Structural Characteristics

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 363185-40-4) is a benzofuran derivative characterized by a partially hydrogenated furan ring fused with a benzene ring, featuring three methyl substituents and an aldehyde group at specific positions. The compound belongs to the broader chemical class of heterocyclic organic compounds, specifically oxygen-containing heterocycles.

Basic Identification Parameters

The compound can be identified through various parameters as outlined in Table 1:

ParameterValue
Common Name2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
CAS Number363185-40-4
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
SMILES NotationCC1=CC(=CC2=C1OC(C2)(C)C)C=O
InChI KeyFBJOEQPHTJSHFH-UHFFFAOYSA-N

The chemical structure features a benzene ring fused with a partially hydrogenated furan ring, where two methyl groups are positioned at C-2 of the dihydrofuran ring, and another methyl group at C-7 of the benzene portion, with a formyl (aldehyde) group at the C-5 position .

Physical and Chemical Properties

The physical and chemical properties of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde are crucial for understanding its behavior in various applications and reaction environments.

Physical Properties

Table 2 summarizes the known physical properties of this compound:

PropertyValueReference
Physical StateSolid
Molecular Weight190.24 g/mol
Boiling PointNot available
Flash PointNot available
DensityNot available
SolubilityLimited water solubility, soluble in organic solvents
LogP2.36 (computed)

Chemical Reactivity

The reactivity of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is primarily centered on two functional groups:

  • The aldehyde group (-CHO) at position 5, which can undergo typical carbonyl reactions:

    • Nucleophilic addition

    • Oxidation to carboxylic acid

    • Reduction to primary alcohol

    • Condensation reactions with amines and hydroxylamine derivatives

  • The dihydrofuran ring, which exhibits:

    • Potential for ring-opening under acidic conditions

    • Oxidation to the fully aromatic benzofuran system

    • Reduction to the completely saturated system

The presence of the three methyl groups provides steric effects that can influence the reactivity patterns of both the aldehyde and the heterocyclic ring system .

Synthesis and Preparation Methods

The synthesis of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde can be approached through several routes, based on general synthetic methods for similar dihydrobenzofuran derivatives.

Related Synthetic Pathways

For related dihydrobenzofuran compounds, a sequential C-H functionalization approach has been documented:

  • Rhodium-catalyzed enantioselective intermolecular C-H insertion of aryldiazoacetates into benzylic silyl ethers.

  • Silyl deprotection and palladium-catalyzed C-H activation/C-O cyclization .

These approaches could potentially be modified for the synthesis of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde by selecting appropriate starting materials with the required substitution patterns.

ClassificationCategoryReference
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3, Respiratory system

Hazard Statements and Precautionary Measures

The following hazard statements and precautionary measures apply:

Hazard StatementsDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Appropriate precautionary measures include:

  • Use of personal protective equipment (gloves, eye protection, lab coat)

  • Adequate ventilation during handling

  • Avoidance of dust generation

  • Proper storage in cool, dry conditions

  • Keeping away from strong oxidizing agents

Structural Analogues and Comparative Analysis

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde belongs to a family of dihydrobenzofuran derivatives with varying substitution patterns. Comparing these analogues provides insights into structure-activity relationships and potential applications.

Comparison with Related Compounds

Table 3 presents a comparative analysis of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehydeC₁₂H₁₄O₂190.24Three methyl groups at positions 2, 2, and 7
2,3-Dihydro-1-benzofuran-5-carbaldehydeC₉H₈O₂148.16No methyl substituents
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehydeC₁₀H₁₀O₂162.18Single methyl group at position 2
4,5,6-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehydeC₁₂H₁₄O₂190.24Three methyl groups at positions 4, 5, and 6; aldehyde at position 7

Structure-Activity Relationships

The presence and position of methyl substituents in dihydrobenzofuran derivatives can significantly affect their:

  • Lipophilicity (LogP values)

  • Electronic properties

  • Steric factors influencing binding to biological targets

  • Metabolic stability

For instance, the additional methyl groups in 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde increase its lipophilicity compared to the unsubstituted 2,3-Dihydro-1-benzofuran-5-carbaldehyde, potentially enhancing membrane permeability while also introducing steric factors that may affect its interactions with biological targets .

Research Applications and Chemical Transformations

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde can serve as a starting material for various chemical transformations, leading to compounds with potential biological activities.

Applications in Diversity-Oriented Synthesis

Dihydrobenzofuran derivatives have been utilized in diversity-oriented synthesis to create compound libraries with potential biological activities. For example:

  • Synthesis of 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran derivatives

  • Preparation of amide-coupled derivatives for structure-activity relationship studies

  • Development of compound libraries with systematic variations for biological screening

The 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde could similarly serve as a starting point for generating diverse libraries of compounds with potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator